molecular formula C21H25N3O3S B11580583 N-butyl-N,2-dimethyl-5-(3-methyl-4-oxo-3,4-dihydrophthalazin-1-yl)benzenesulfonamide

N-butyl-N,2-dimethyl-5-(3-methyl-4-oxo-3,4-dihydrophthalazin-1-yl)benzenesulfonamide

Cat. No.: B11580583
M. Wt: 399.5 g/mol
InChI Key: HAKYXVWPYVQUEY-UHFFFAOYSA-N
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Description

N-BUTYL-N,2-DIMETHYL-5-(3-METHYL-4-OXO-3,4-DIHYDROPHTHALAZIN-1-YL)BENZENE-1-SULFONAMIDE is a complex organic compound that belongs to the class of sulfonamides. Sulfonamides are known for their diverse applications in medicinal chemistry, particularly as antibiotics. This compound features a unique structure that includes a phthalazine moiety, which is a bicyclic system containing nitrogen atoms, and a sulfonamide group, which is known for its biological activity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-BUTYL-N,2-DIMETHYL-5-(3-METHYL-4-OXO-3,4-DIHYDROPHTHALAZIN-1-YL)BENZENE-1-SULFONAMIDE typically involves multiple steps. One common method starts with the preparation of the phthalazine derivative, which is then reacted with a sulfonyl chloride in the presence of a base to form the sulfonamide linkage. The reaction conditions often include the use of solvents like dimethylformamide (DMF) and catalysts to facilitate the reaction.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactors where the reactants are combined under controlled temperature and pressure conditions. The use of continuous flow reactors can also be employed to enhance the efficiency and yield of the synthesis process.

Chemical Reactions Analysis

Types of Reactions

N-BUTYL-N,2-DIMETHYL-5-(3-METHYL-4-OXO-3,4-DIHYDROPHTHALAZIN-1-YL)BENZENE-1-SULFONAMIDE can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the sulfonamide group to an amine.

    Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration or halogenation.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Electrophilic substitution reactions often require catalysts like iron(III) chloride (FeCl3) or aluminum chloride (AlCl3).

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce amines.

Scientific Research Applications

N-BUTYL-N,2-DIMETHYL-5-(3-METHYL-4-OXO-3,4-DIHYDROPHTHALAZIN-1-YL)BENZENE-1-SULFONAMIDE has several applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: The compound’s sulfonamide group is known for its antibacterial properties, making it useful in the development of new antibiotics.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It can be used in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of N-BUTYL-N,2-DIMETHYL-5-(3-METHYL-4-OXO-3,4-DIHYDROPHTHALAZIN-1-YL)BENZENE-1-SULFONAMIDE involves its interaction with specific molecular targets. The sulfonamide group can inhibit the activity of enzymes by mimicking the structure of natural substrates, thereby blocking the enzyme’s active site. This inhibition can disrupt essential biological processes, leading to the compound’s antibacterial effects.

Comparison with Similar Compounds

Similar Compounds

    N-BUTYL-BENZENESULFONAMIDE: Similar in structure but lacks the phthalazine moiety.

    N-METHYL-BENZENESULFONAMIDE: Another sulfonamide with a simpler structure.

    PHENYL-SULFONAMIDE: A basic sulfonamide structure without additional substituents.

Uniqueness

N-BUTYL-N,2-DIMETHYL-5-(3-METHYL-4-OXO-3,4-DIHYDROPHTHALAZIN-1-YL)BENZENE-1-SULFONAMIDE is unique due to its combination of a phthalazine moiety and a sulfonamide group. This unique structure imparts specific biological activities and chemical reactivity that are not observed in simpler sulfonamides.

Properties

Molecular Formula

C21H25N3O3S

Molecular Weight

399.5 g/mol

IUPAC Name

N-butyl-N,2-dimethyl-5-(3-methyl-4-oxophthalazin-1-yl)benzenesulfonamide

InChI

InChI=1S/C21H25N3O3S/c1-5-6-13-23(3)28(26,27)19-14-16(12-11-15(19)2)20-17-9-7-8-10-18(17)21(25)24(4)22-20/h7-12,14H,5-6,13H2,1-4H3

InChI Key

HAKYXVWPYVQUEY-UHFFFAOYSA-N

Canonical SMILES

CCCCN(C)S(=O)(=O)C1=C(C=CC(=C1)C2=NN(C(=O)C3=CC=CC=C32)C)C

Origin of Product

United States

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